molecular formula C30H22N2O5 B2673035 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-74-1

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No.: B2673035
CAS No.: 888467-74-1
M. Wt: 490.515
InChI Key: LXRADBIJNDNHED-UHFFFAOYSA-N
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Description

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core, a biphenyl moiety, and a dihydrobenzo[b][1,4]dioxin group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Biphenyl Moiety: This step often involves Suzuki coupling reactions, where a boronic acid derivative of biphenyl reacts with a halogenated benzofuran intermediate in the presence of a palladium catalyst.

    Attachment of the Dihydrobenzo[b][1,4]dioxin Group: This can be accomplished through nucleophilic substitution reactions, where the dihydrobenzo[b][1,4]dioxin moiety is introduced to the benzofuran core.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and dihydrobenzo[b][1,4]dioxin moieties.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and benzofuran rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions, Lewis acids for electrophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors might make it useful in treating certain diseases.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic devices, due to its conjugated system and potential for high electron mobility.

Mechanism of Action

The mechanism of action of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds, while its aromatic rings can participate in π-π stacking interactions, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide: Unique due to its combination of benzofuran, biphenyl, and dihydrobenzo[b][1,4]dioxin moieties.

    Benzofuran Derivatives: Often used in medicinal chemistry for their bioactivity.

    Biphenyl Compounds: Known for their stability and use in various industrial applications.

    Dihydrobenzo[b][1,4]dioxin Derivatives: Studied for their electronic properties and potential in materials science.

Uniqueness

The uniqueness of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide lies in its multi-functional structure, which combines features from several different types of compounds, potentially leading to novel properties and applications.

This detailed overview provides a comprehensive understanding of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O5/c33-29(21-12-10-20(11-13-21)19-6-2-1-3-7-19)32-27-23-8-4-5-9-24(23)37-28(27)30(34)31-22-14-15-25-26(18-22)36-17-16-35-25/h1-15,18H,16-17H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRADBIJNDNHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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